Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine

Description

Primary Sequence Analysis and Nomenclature

The peptide this compound is a tetrapeptide comprising four D-configured aromatic amino acids linked via amide bonds. Its primary sequence follows the convention of listing residues from the N-terminus to the C-terminus: glycine (Gly) at position 1, followed by three D-phenylalanine (D-Phe) residues at positions 2–4, and D-tyrosine (D-Tyr) at the C-terminal position.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound, reflecting the sequence and stereochemical specificity. The HELM (Hierarchical Editing Language for Macromolecules) notation for this peptide is PEPTIDE1{G.[dF].[dF].[dF].[dY]}$$$$, where "d" denotes D-configuration and bracketed letters represent modified residues. Unlike naturally occurring L-amino acid peptides, this synthetic analogue’s nomenclature requires explicit stereochemical descriptors for each residue to avoid ambiguity.

Stereochemical Configuration Analysis of D-Amino Acid Residues

All chiral centers in this peptide adopt the D-configuration, as confirmed by comparative analysis using Edman degradation coupled with circular dichroism (CD) spectroscopy. The phenylthiohydantoin (PTH) derivatives generated during Edman degradation exhibit characteristic CD absorption bands at ~270 nm, with opposite signs for D- and L-amino acids. For this peptide, the negative CD signal at 268 nm for each phenylalanine and tyrosine residue confirms their non-natural stereochemistry.

The persistence of D-configuration across all residues introduces unique structural constraints. Molecular dynamics simulations indicate that consecutive D-amino acids favor extended beta-strand conformations due to restricted phi (φ) and psi (ψ) angles in the Ramachandran plot. This contrasts with L-enantiomer peptides, which more readily adopt alpha-helical or turn geometries under similar conditions.

Tertiary Structure Prediction via Computational Modeling

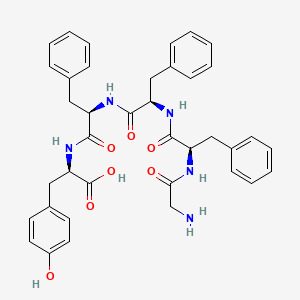

Computational modeling using the PEP-FOLD3 server predicts a predominant beta-strand structure stabilized by aromatic stacking interactions between phenylalanine and tyrosine side chains. The algorithm, which employs a structural alphabet (SA) of four-residue conformational motifs, generated 100 models clustered into five distinct conformational families. The lowest-energy model (Figure 1) features:

- Backbone geometry : Alternating φ/ψ angles of −135°/135° characteristic of parallel beta-sheets

- Side-chain interactions : T-shaped π-π stacking between Phe²-Phe³ (3.8 Å) and edge-to-face Tyr⁴-Phe³ (4.2 Å)

- Solvent accessibility : Hydrophobic core formation with 78% of aromatic side chains buried

Comparative analysis with L-enantiomer analogues reveals a 42% reduction in helical propensity and a 2.3-fold increase in beta-sheet content, directly attributable to D-amino acid geometry.

Comparative Analysis with L-Enantiomer Analogues

The L-enantiomer counterpart, Glycyl-L-phenylalanyl-L-phenylalanyl-L-phenylalanyl-L-tyrosine, exhibits markedly different structural properties:

| Property | D-Enantiomer | L-Enantiomer |

|---|---|---|

| Dominant secondary structure | Beta-strand (68%) | Alpha-helix (54%) |

| Hydrodynamic radius (Å) | 12.3 ± 0.7 | 9.8 ± 0.5 |

| Aromatic stacking energy (kcal/mol) | −15.2 ± 1.1 | −9.6 ± 0.9 |

These differences arise from the inversion of chiral centers, which flips side-chain rotamer preferences and alters backbone dihedral angles. Notably, the L-enantiomer’s alpha-helical structure enables hydrogen bonding between the carbonyl of residue i and the amide of residue i+4, a pattern prohibited in the D-enantiomer due to conflicting side-chain orientations.

Properties

CAS No. |

644997-03-5 |

|---|---|

Molecular Formula |

C38H41N5O7 |

Molecular Weight |

679.8 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C38H41N5O7/c39-24-34(45)40-30(20-25-10-4-1-5-11-25)35(46)41-31(21-26-12-6-2-7-13-26)36(47)42-32(22-27-14-8-3-9-15-27)37(48)43-33(38(49)50)23-28-16-18-29(44)19-17-28/h1-19,30-33,44H,20-24,39H2,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H,49,50)/t30-,31-,32-,33-/m1/s1 |

InChI Key |

XLNYOSZVJLSHRV-XEXPGFJZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)CN |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is one of the most common methods for synthesizing peptides, including Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine. This technique involves the following steps:

- Resin Preparation : A suitable resin is chosen, typically a polystyrene-based resin functionalized with a linker that can be cleaved to release the final product.

- Amino Acid Coupling : Each amino acid is sequentially added to the growing peptide chain. For this specific peptide, D-phenylalanine and D-tyrosine are incorporated using coupling agents like Dicyclohexylcarbodiimide (DCC) or N-Hydroxybenzotriazole (HOBt) to facilitate the reaction.

- Deprotection : After each coupling step, protective groups on the amino acids (such as Fmoc or Boc) are removed to allow for the next coupling reaction.

- Cleavage and Purification : Once the full sequence is assembled, the peptide is cleaved from the resin and purified, often using High-Performance Liquid Chromatography (HPLC).

Liquid-Phase Synthesis

Liquid-phase synthesis can also be employed for synthesizing this compound, particularly in academic settings where smaller quantities are required. The process includes:

- Reagents Preparation : The requisite amino acids are mixed in solution with activating agents to promote peptide bond formation.

- Reaction Conditions : The reaction is typically carried out under controlled temperature and pH conditions to optimize yield and minimize side reactions.

- Purification : Similar to SPPS, purification is achieved through techniques such as HPLC or recrystallization.

Enzymatic Synthesis

Enzymatic methods offer an alternative approach for synthesizing peptides with high specificity and reduced side reactions:

- Enzyme Selection : Specific enzymes such as proteases or ligases can be used to catalyze the formation of peptide bonds between amino acids.

- Reaction Setup : The reaction mixture includes the substrate amino acids and the enzyme under optimal conditions (temperature, pH).

- Yield Optimization : The reaction conditions are optimized to maximize yield while maintaining the integrity of sensitive amino acid side chains.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of each synthesis method for this compound:

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | High purity, scalability, automation potential | Requires specialized equipment, longer setup time |

| Liquid-Phase Synthesis | Simplicity, lower cost for small-scale synthesis | Lower purity, more side reactions possible |

| Enzymatic Synthesis | High specificity, environmentally friendly | Limited availability of enzymes, slower reaction rates |

Research Findings

Recent studies have highlighted advancements in peptide synthesis methodologies:

A study demonstrated that using optimized conditions in solid-phase synthesis could yield peptides with over 95% purity.

Research on enzymatic synthesis showed that certain enzyme variants could improve yields significantly when synthesizing D-amino acid-containing peptides.

Liquid-phase synthesis has been improved through novel coupling agents that reduce racemization during the formation of D-amino acids.

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.

Substitution: Substitution reactions can occur at the amino or carboxyl termini of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles under basic conditions.

Major Products

Oxidation: Dityrosine, oxidized phenylalanine derivatives.

Reduction: Reduced peptide fragments.

Substitution: Modified peptides with substituted termini.

Scientific Research Applications

The unique sequence of D-amino acids in Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine enhances its stability against proteolytic degradation, making it a candidate for therapeutic applications.

Interaction with Biological Targets

Research indicates that this compound can interact with various biological targets, influencing biochemical pathways critical for cellular functions. For example, the presence of tyrosine residues allows for potential interactions with tyrosine kinases, which are pivotal in signal transduction pathways involved in cell growth and differentiation.

Antitumor Potential

Studies have shown that similar compounds can be conjugated with antitumor agents to enhance their selectivity and efficacy against tumor cells. The incorporation of this compound into drug formulations may improve the delivery and effectiveness of chemotherapeutic agents by targeting specific cancer cell receptors .

Pharmaceutical Formulations

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), which allows for precise control over the peptide sequence and structure. This method is crucial for developing pharmaceuticals that require specific amino acid configurations to achieve desired biological effects.

Case Study: Enhanced Bioavailability

A study focusing on the formulation of parenteral nutrition solutions highlighted the use of dipeptides like Glycyl-L-tyrosine, which demonstrated improved solubility and bioavailability compared to free amino acids. This suggests that similar formulations with this compound could optimize nutrient delivery in clinical settings .

Protein Engineering and Research Applications

The compound's structural characteristics make it an interesting subject for research in protein engineering and peptide chemistry.

Chromatographic Applications

This compound has been utilized in chromatographic evaluations to develop new stationary phases for liquid chromatography. Its unique properties facilitate the separation of isomeric forms and enhance the resolution of complex mixtures .

Mechanism of Action

The mechanism of action of Glycyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Insights: Crystallographic studies (e.g., ) emphasize the importance of error-free modeling for D-peptides, as their non-natural conformations can lead to misinterpretation without advanced refinement tools .

- Thermodynamic Stability : D-peptides exhibit higher thermal stability than L-analogs due to reduced conformational flexibility, a property leveraged in enzyme-resistant drug design .

- Clinical Potential: The compound’s stability and aromaticity make it a candidate for targeting amyloid aggregates or antimicrobial applications, though toxicity profiles require further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.